Bis(trimethylsilyl)peroxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(trimethylsilylperoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMYYBBHOILIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434842 | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5796-98-5 | |
| Record name | Trimethylsilyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Preparation Strategies for Bis Trimethylsilyl Peroxide
Optimization of Classical Synthesis Routes
The synthesis of bis(trimethylsilyl)peroxide (BTSP) has evolved to optimize safety, yield, and scalability. Classical methods, while foundational, have undergone significant refinements to meet the demands of modern chemical research.
Refinements in the Preparation of this compound via 1,4-Diazabicyclo[2.2.2]octane (DABCO)·2H₂O₂ Complex
A well-established method for preparing this compound involves the use of a hydrogen peroxide complex with 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.orgtandfonline.com This method is noted for its high reliability and is considered a large-scale preparation. orgsyn.org The synthesis begins with the formation of the DABCO·2H₂O₂ complex. This is achieved by the dropwise addition of a 35% hydrogen peroxide solution to a solution of DABCO in tetrahydrofuran (B95107) (THF) at 0°C. orgsyn.org The use of THF, which is miscible with water, facilitates the formation of a fine precipitate of the complex. orgsyn.org
The isolated and dried DABCO·2H₂O₂ complex is then reacted with chlorotrimethylsilane (B32843) in the presence of additional DABCO in a solvent like dichloromethane (B109758) at 0°C, followed by stirring at room temperature. orgsyn.org The additional DABCO acts as a base to neutralize the HCl generated during the reaction. The reaction mixture is then filtered to remove the DABCO hydrochloride salt, and the filtrate is concentrated under reduced pressure to yield this compound as a clear, colorless liquid. orgsyn.org A reported yield for this procedure is approximately 71%, though the product may contain about 8% of hexamethyldisiloxane (B120664) as an impurity. orgsyn.org For many synthetic applications, this level of purity is acceptable without further purification. orgsyn.org
| Reactant/Reagent | Molar Amount/Volume | Role |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.25 mol | Base, Complexing Agent |
| Hydrogen Peroxide (35% solution) | 0.5 mol | Oxidant Source |
| Tetrahydrofuran (THF) | 375 mL | Solvent for Complex Formation |
| DABCO·2H₂O₂ complex | 0.157 mol | Peroxide Source |
| Chlorotrimethylsilane | 0.628 mol | Silylating Agent |
| Dichloromethane | 700 mL | Reaction Solvent |
Table 1: Key Reagents in the DABCO-based Synthesis of this compound. orgsyn.org
Development of Scalable and High-Yield Procedures for this compound Production
The synthesis route employing the DABCO·2H₂O₂ complex is recognized as a method suitable for large-scale preparation of this compound. orgsyn.org Procedures have been reported that can be performed on a multigram scale, yielding a significant quantity of the desired product. orgsyn.org For instance, a described procedure starting with approximately 28 grams of the DABCO·2H₂O₂ complex yields around 40 grams of this compound. orgsyn.org It has been noted that running the procedure on a larger scale can result in even higher yields, with one report mentioning a yield of 94% when the reaction was doubled in scale. orgsyn.org
Despite its scalability, the high cost associated with DABCO can be a limiting factor for its use in very large-scale industrial production. tandfonline.com This economic consideration has driven the exploration of alternative precursors.
Exploration of Alternative Precursors for this compound Formation
Research into alternative precursors for the synthesis of this compound has been motivated by the desire to reduce costs and simplify procedures.
Utilization of Hydrogen Peroxide-Urea Adducts in Silylation Reactions
The hydrogen peroxide-urea adduct is a stable, solid source of hydrogen peroxide that can be used in the preparation of this compound. wikipedia.orgchemdad.comorganic-chemistry.org This adduct is an attractive alternative as urea (B33335) is an inexpensive and readily available compound. tandfonline.com The reaction is typically carried out by treating the hydrogen peroxide-urea complex with a silylating agent like chlorotrimethylsilane. wikipedia.orgchemdad.com This method avoids the use of the more expensive DABCO. tandfonline.com
Investigation of Hexamethylenetetramine-Hydrogen Peroxide Complexes as Precursors
Hexamethylenetetramine, another inexpensive polyamine, has been successfully used to form a hydrogen peroxide complex for the subsequent synthesis of this compound. tandfonline.comchemdad.comtandfonline.com This approach combines the simplicity of the DABCO route with the cost-effectiveness of using a cheaper starting material. tandfonline.com The hexamethylenetetramine-hydrogen peroxide complex is prepared by the dropwise addition of 30% hydrogen peroxide to finely powdered hexamethylenetetramine at 0°C. tandfonline.com After evaporation to dryness, the solid complex is suspended in dichloromethane and treated with trimethylchlorosilane at 0°C. tandfonline.com This method is reported to be not only cheaper and easier than the urea and DABCO routes but also faster, with the silylation being a rapid and exothermic reaction. tandfonline.com A yield of 80% for the crude this compound has been reported for this procedure. tandfonline.com
| Precursor Complex | Silylating Agent | Solvent | Reported Yield | Reference |
| DABCO·2H₂O₂ | Chlorotrimethylsilane | Dichloromethane | ~71-94% | orgsyn.org |
| Hexamethylenetetramine·H₂O₂ | Trimethylchlorosilane | Dichloromethane | ~80% (crude) | tandfonline.com |
| Hydrogen Peroxide-Urea | Chlorotrimethylsilane | Dichloromethane | - | wikipedia.orgchemdad.com |
Table 2: Comparison of Precursors for this compound Synthesis.
Purity Assessment and Long-Term Stability Considerations for this compound in Research Applications
The purity of this compound is a critical factor for its successful application in research. Following the DABCO-based synthesis, the primary impurity is often hexamethyldisiloxane, which can be present at a concentration of around 8%. orgsyn.org For most synthetic purposes, this level of purity is deemed sufficient, and further purification via distillation or column chromatography does not significantly improve the grade. orgsyn.org
Regarding its stability, this compound is significantly more stable than concentrated hydrogen peroxide, allowing it to be handled in its pure state and even distilled. tandfonline.comwikipedia.org For long-term storage, it is recommended to keep the compound under a nitrogen atmosphere in a refrigerator. orgsyn.org Under these conditions, it can be stored for months without any noticeable decomposition. orgsyn.org However, it is important to note that detonations have been reported during the transfer of this compound with metal hypodermic needles, and it is sensitive to heat, with a recommendation to never allow the temperature to exceed 50°C (122°F). gelest.com It should be stored in sealed containers below 10°C (50°F). gelest.com
Mechanistic Investigations and Diverse Reactivity Pathways of Bis Trimethylsilyl Peroxide
Fundamental Principles of Oxygen Atom Transfer in Bis(trimethylsilyl)peroxide Chemistry
The reactivity of this compound (BTSP) in oxygen atom transfer reactions is governed by a set of fundamental principles that distinguish it from other peroxides. These principles revolve around the nature of the silicon-oxygen bond and the peroxide O-O linkage.
Role of Nucleophilic Attack and O-O Bond Heterolysis in Peroxide Reactivity
The primary mechanism of oxygen transfer from this compound involves the nucleophilic attack on one of the silicon atoms or, in activated scenarios, on an oxygen atom. Unlike dialkyl peroxides, bis(silyl) peroxides are known to generate peroxy anions (R₃SiOO⁻). lookchem.com The reaction pathway is often initiated by the activation of a substrate, such as a ketone, by a catalyst. In the Baeyer-Villiger oxidation, for instance, a Lewis acid activates the carbonyl group of the ketone, making it more susceptible to nucleophilic attack. beilstein-journals.orgnih.govwikipedia.org The peroxide then attacks the activated carbonyl carbon to form a tetrahedral intermediate, often referred to as a Criegee intermediate. beilstein-journals.orgnih.govwikipedia.org
The subsequent step involves the heterolytic cleavage of the weak O-O bond. lookchem.com This cleavage is a critical part of the concerted migration of a substituent from the ketone to the peroxide oxygen atom. wikipedia.org The stability of the silyloxy leaving group facilitates this process. The heterolysis of the O-O bond is often assisted by the migration of a trimethylsilyl (B98337) (Me₃Si) group. researchgate.net This non-radical pathway, involving nucleophilic attack and O-O bond heterolysis, is characteristic of many oxidative transformations mediated by BTSP, such as the Baeyer-Villiger reaction. beilstein-journals.orgnih.gov
Influence of 1,2-Silicon Bridging in Transition State Geometries on Oxygen Atom Transfer
Computational studies have revealed the significant role of 1,2-silicon bridging in the transition state for oxygen atom transfer reactions involving silyl (B83357) peroxides. nih.govresearchgate.net During the transfer of an oxygen atom to a nucleophile, such as an amine, a bridged transition state is formed where the silicon atom interacts with both oxygen atoms of the peroxide linkage. nih.gov This bridging phenomenon results in a substantial reduction in the activation energy barrier for the reaction. nih.govresearchgate.net For example, the activation energy for the oxidation of trimethylamine (B31210) by this compound is calculated to be 28.2 kcal/mol, a value significantly lowered by the 1,2-silicon bridging in the transition state. nih.gov This stabilization is a key factor contributing to the reactivity of silyl peroxides compared to their alkyl counterparts. nih.gov
Differentiation between Radical and Non-Radical Reaction Pathways
While many reactions of this compound proceed through non-radical (ionic) mechanisms, the potential for radical pathways exists, primarily initiated by the homolytic cleavage of the O-O bond. beilstein-journals.orgnih.gov The O-O bond dissociation enthalpy for this compound is approximately 54.8 kcal/mol, which is higher than that of its carbon analogue, bis(tert-butyl) peroxide (45.2 kcal/mol). nih.gov This higher bond strength suggests that homolytic cleavage requires more energy.
Non-radical pathways, involving heterolytic O-O bond cleavage, are typical in catalyzed reactions like the Baeyer-Villiger oxidation. lookchem.combeilstein-journals.orgnih.gov In this reaction, the course is determined by the type of O-O bond cleavage in the Criegee intermediate; heterolytic cleavage leads to the desired lactone or ester product, whereas homolytic cleavage can lead to other products. beilstein-journals.orgnih.gov The choice between the radical and non-radical pathway is influenced by reaction conditions, the nature of the substrate, and the presence of catalysts. For example, the oxidation of certain substrates can proceed via single electron transfer, initiating a radical cascade, while Lewis acid catalysis typically promotes the non-radical, heterolytic pathway. cdnsciencepub.com
Oxidative Transformations Mediated by this compound
This compound is a versatile and effective oxidant for a range of transformations, prized for being an anhydrous and safe equivalent of hydrogen peroxide. lookchem.comwikipedia.org Its utility is particularly notable in the Baeyer-Villiger oxidation of ketones. lookchem.comrsc.org
Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis that converts ketones into esters and cyclic ketones into lactones. rsc.orgorganic-chemistry.org this compound, in conjunction with a catalyst, serves as an efficient oxidant for this transformation. oup.comacs.org A key advantage of using BTSP is its specificity for the carbonyl function, leaving other sensitive groups, such as carbon-carbon double bonds, unaffected. rsc.orgoup.com The reaction proceeds under aprotic conditions and is initiated by a catalyst, typically a Lewis acid, which activates the ketone. lookchem.comoup.com This activation is necessary as no reaction occurs in the absence of a Lewis acid. oup.com The migratory aptitude of the substituents on the ketone generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl, which dictates the regioselectivity of the oxygen insertion. organic-chemistry.org
Catalysis in Baeyer-Villiger Reactions (e.g., Lewis Acids, Ionic Liquids, Rhenium Complexes)
The efficiency and selectivity of the Baeyer-Villiger oxidation with this compound are highly dependent on the catalytic system employed. Various catalysts, including Lewis acids, ionic liquids, and rhenium complexes, have been developed to promote this transformation.
Lewis Acids
Lewis acids are the most common catalysts for the Baeyer-Villiger oxidation using BTSP. They function by coordinating to the carbonyl oxygen of the ketone, thereby activating it for nucleophilic attack by the peroxide. beilstein-journals.orgnih.gov Commonly used Lewis acids include tin(IV) chloride (SnCl₄) and boron trifluoride diethyl etherate (BF₃·OEt₂). lookchem.comoup.com SnCl₄ has been found to be a generally effective catalyst for the oxidation of various ketones, affording esters and lactones in good to excellent yields. oup.com BF₃·OEt₂ is also effective, particularly for cyclopentanones. oup.com Other Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are also used. lookchem.com The combination of SnCl₄ and BTSP has been utilized in regioselective oxidations of functionalized cyclohexenones. beilstein-journals.orgnih.gov However, many of these catalysts are sensitive to water, necessitating anhydrous conditions. sci-hub.se
Table 1: Baeyer-Villiger Oxidation of Cyclic Ketones with BTSP and Lewis Acid Catalysts Data sourced from multiple studies. oup.comscribd.com Conditions may vary.
| Ketone | Lewis Acid | Product | Yield (%) |
| Cyclopentanone | SnCl₄ | δ-Valerolactone | 98 |
| Cyclohexanone | SnCl₄ | ε-Caprolactone | 94 |
| 2-Adamantanone | SnCl₄ | 2-Oxa-adamantanone | 98 |
| Norcamphor | SnCl₄ | 2-Oxabicyclo[3.2.1]octan-3-one | 88 |
| Cyclohexanone | BF₃·OEt₂ | ε-Caprolactone | 95 |
| 2-Methylcyclohexanone | BF₃·OEt₂ | 2-Methyl-ε-caprolactone | 73 |
Ionic Liquids
Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and can also function as catalysts. rsc.org In the Baeyer-Villiger oxidation with BTSP, simply replacing the standard solvent, dichloromethane (B109758), with an ionic liquid such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (bmimNTf₂), can lead to increased product yields. rsc.orgorganic-chemistry.org Furthermore, certain ionic liquids can act as both the solvent and the catalyst, eliminating the need for a separate Lewis acid. rsc.orgorganic-chemistry.org For example, 1-butyl-3-methylimidazolium trifluoromethanesulfonate (bmimOTf) effectively catalyzes the reaction, providing high yields of lactones with the added benefit of being recyclable. rsc.orgorganic-chemistry.org Acidic chloroaluminate(III) ionic liquids also act as effective catalysts for this transformation. lookchem.comresearchgate.net
Table 2: Baeyer-Villiger Oxidation of Cyclohexanone with BTSP in Ionic Liquids Data sourced from Baj et al. (2009). rsc.orgorganic-chemistry.org
| Catalyst/Solvent System | Product | Yield (%) |
| BF₃·OEt₂ / CH₂Cl₂ | ε-Caprolactone | 89 |
| BF₃·OEt₂ / bmimNTf₂ | ε-Caprolactone | 95 |
| bmimOTf (Solvent & Catalyst) | ε-Caprolactone | 95 |
Rhenium Complexes
Rhenium complexes, particularly oxorhenium species, are known to catalyze a variety of oxidation reactions. epa.govmdpi.com In the context of the Baeyer-Villiger oxidation, inorganic rhenium oxides (e.g., Re₂O₇, ReO₃(OH)) can be used as catalysts with this compound as the oxidant. researchgate.netorganic-chemistry.org BTSP serves as an advantageous anhydrous source of hydrogen peroxide, which is the active oxidant for the rhenium catalyst. researchgate.netorganic-chemistry.org The use of BTSP allows for a controlled release of H₂O₂ upon hydrolysis with a catalytic amount of a proton source, which helps to preserve the sensitive peroxorhenium catalytic species and enables efficient turnover. researchgate.netorganic-chemistry.org This system provides an alternative to using aqueous H₂O₂, which can lead to catalyst decomposition. acs.org While rhenium complexes are effective catalysts for various oxidations, including the Baeyer-Villiger reaction with H₂O₂, their application specifically with BTSP is a method to overcome the challenges associated with aqueous systems. researchgate.netepa.govmdpi.com
Regioselectivity and Stereoselectivity in Baeyer-Villiger Oxidations
The Baeyer-Villiger oxidation, a reaction that converts ketones to esters and cyclic ketones to lactones, exhibits notable regioselectivity and stereoselectivity when employing this compound (BTSP) as the oxidant. organic-chemistry.orgwikipedia.org The migratory aptitude of the substituents attached to the carbonyl group generally dictates the regiochemical outcome of the reaction. organic-chemistry.org Substituents that can better stabilize a positive charge are more inclined to migrate. The established order of migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In addition to electronic effects, stereoelectronic factors and ring strain can also influence the regioselectivity of the Baeyer-Villiger oxidation. organic-chemistry.org A crucial stereoelectronic requirement is that the bond of the migrating group must be anti-periplanar to the peroxide bond that is breaking. pitt.edu This alignment ensures optimal orbital overlap for the rearrangement. wikipedia.org The migration process occurs with retention of the stereochemistry of the migrating group. pitt.edu
Recent studies have explored the use of various catalysts and conditions to enhance the selectivity of Baeyer-Villiger oxidations with silyl peroxides. For instance, a combination of SnCl₄ and this compound in the presence of a chiral ligand like trans-1,2-diaminocyclohexane has been used for the regioselective oxidation of functionalized cyclohexenones to yield dihydrooxepine structures. beilstein-journals.orgnih.gov Furthermore, ionic liquids have emerged as promising solvents and even catalysts for the Baeyer-Villiger oxidation using BTSP. organic-chemistry.orgrsc.org The use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate can replace both the traditional solvent and the Lewis acid catalyst, leading to high yields of lactones under mild conditions with the added benefit of recyclability. organic-chemistry.org
The table below summarizes the migratory aptitude in Baeyer-Villiger oxidations.
| Migratory Group | Aptitude |
| Tertiary alkyl | Highest |
| Cyclohexyl | High |
| Secondary alkyl | High |
| Phenyl | Moderate |
| Primary alkyl | Low |
| Methyl | Lowest |
Epoxidation of Olefins
This compound serves as an effective oxygen source for the epoxidation of a wide range of olefins, including those that are typically less reactive. acs.org This method is particularly valuable for the synthesis of sensitive epoxides. acs.org
Metal-Catalyzed Epoxidations (e.g., Oxorhenium, Molybdenum, Tungsten Systems)
The epoxidation of olefins using this compound is frequently catalyzed by various metal complexes, with oxorhenium systems being particularly prominent. acs.orgacs.org While organometallic rhenium species like methylrhenium trioxide (MTO) are effective, readily available and less expensive inorganic rhenium oxides such as Re₂O₇, ReO₃(OH), and ReO₃ have also demonstrated high catalytic activity in conjunction with BTSP. acs.orgacs.orgnih.govacs.org This combination offers a significant advantage over traditional methods that use aqueous hydrogen peroxide (H₂O₂), especially for terminal olefins and dienes where the inorganic rhenium catalysts can be superior to MTO. acs.org
The catalytic activity of these inorganic rhenium species, which is generally poor with aqueous H₂O₂, is significantly enhanced when BTSP is used as the oxidant. acs.org The presence of additives, such as pyridine, can further improve the process by buffering the acidic nature of the rhenium species, thereby preventing the ring-opening of the newly formed epoxide. organic-chemistry.org The scope of this catalytic system is broad, enabling the efficient conversion of various olefins to their corresponding epoxides. nih.gov
The table below presents examples of metal-catalyzed epoxidation of olefins using this compound.
| Olefin | Catalyst System | Product | Reference |
| Cyclooctene | Re₂O₇ / BTSP | Cyclooctene oxide | acs.org |
| 1-Octene | Re₂O₇ / BTSP | 1,2-Epoxyoctane | acs.org |
| Styrene | MTO / BTSP / Pyridine | Styrene oxide | organic-chemistry.org |
Controlled Release of Hydrogen Peroxide in Catalytic Epoxidation Systems
A key feature of the this compound system in metal-catalyzed epoxidations is the controlled, in-situ generation of hydrogen peroxide. acs.orgnih.govorganic-chemistry.org This process is dependent on the presence of a catalytic amount of a proton source, such as a trace of water or an alcohol. acs.org The proton source facilitates the hydrolysis of BTSP to generate H₂O₂, which then activates the metal catalyst (e.g., oxorhenium species) for the epoxidation reaction. acs.orgorganic-chemistry.org
This "controlled release" mechanism is crucial for preserving the sensitive peroxorhenium species and enabling efficient catalytic turnover. nih.govorganic-chemistry.org In contrast, directly using aqueous or anhydrous H₂O₂ can lead to catalyst decomposition, especially at lower concentrations, making it difficult to achieve high conversions. acs.orgacs.org The slow, intrinsic addition of H₂O₂ managed by the proton-dependent hydrolysis of BTSP extends the catalyst's lifetime and maintains high catalytic activity, particularly for inorganic high-valent oxorhenium species. acs.orgorganic-chemistry.org The requirement for nearly anhydrous conditions is also a significant factor in achieving this high efficiency. organic-chemistry.org
Hydroxylation Reactions in Organic Synthesis
This compound is a versatile reagent for introducing hydroxyl groups into organic molecules. orgsyn.orgorgsyn.org It can function as a synthon for the hydroxyl cation (HO⁺), enabling electrophilic hydroxylation reactions. thieme-connect.comevitachem.com
Hydroxylation of Carbanions and Neutral Aromatic Systems
This compound is widely used for the hydroxylation of carbanions, providing a route to the corresponding trimethylsiloxy or hydroxy derivatives. orgsyn.orgorgsyn.orgtandfonline.com The reaction involves the treatment of an enolate anion, derived from compounds like carboxylic acids and amides, with BTSP to yield the α-hydroxy derivatives. tandfonline.com This method has also been successfully applied to the hydroxylation of organometallic derivatives of both aliphatic and aromatic compounds, allowing for the regiospecific introduction of a hydroxyl group in good yields. thieme-connect.comthieme-connect.com The reaction of lithiated dithianes with BTSP, for instance, results in the transfer of a silyl group. acs.org
Furthermore, in the presence of a strong acid like triflic acid, this compound can be used for the electrophilic hydroxylation of neutral aromatic systems. orgsyn.orgorgsyn.orgacs.orgacs.orgworldscientific.com This method provides a direct pathway for the introduction of a hydroxyl group onto an aromatic ring. acs.org
The table below shows examples of hydroxylation reactions using this compound.
| Substrate Type | Reagent System | Product Type | Reference |
| Carboxylic acid enolates | BTSP | α-Hydroxy acids | tandfonline.com |
| Amide enolates | BTSP | α-Hydroxy amides | tandfonline.com |
| Aromatic compounds | BTSP / Triflic acid | Phenols | acs.orgacs.org |
| Organometallic derivatives | BTSP | Alcohols/Phenols | thieme-connect.comthieme-connect.com |
Oxidation of Heteroatom-Containing Organic Compounds
This compound is an effective and mild aprotic oxidizing agent for a variety of heteroatom-containing organic compounds. orgsyn.org It is soluble in common organic solvents, making it a convenient reagent for these transformations. orgsyn.org
BTSP has been successfully employed for the oxidation of sulfides to their corresponding sulfoxides and phosphines to phosphine (B1218219) oxides. orgsyn.org These reactions highlight the controlled oxidizing power of BTSP, allowing for selective oxidation without over-oxidation to the corresponding sulfones or phosphinates, which can be a challenge with more aggressive oxidizing agents. The reaction conditions are generally mild, making this method suitable for substrates with sensitive functional groups.
Conversion of Sulfides to Sulfoxides
This compound (BTSP) serves as a mild and effective aprotic oxidizing agent for the chemoselective conversion of sulfides to their corresponding sulfoxides. orgsyn.orgjchemrev.comnih.gov This transformation is significant in organic synthesis as sulfoxides are valuable intermediates for creating biologically active molecules. nih.gov The reaction avoids the common issue of over-oxidation to sulfones, a frequent side product with many other oxidizing agents. nih.gov The process is generally clean, operationally simple, and provides high yields of the desired sulfoxides. nih.gov
The oxidation likely proceeds through an electrophilic attack of the peroxide oxygen on the sulfur atom of the sulfide (B99878). nih.gov The reaction's selectivity is a key advantage, allowing for the oxidation of various sulfide types, including aryl alkyl sulfides, aryl vinyl sulfides, and dialkyl sulfides. nih.gov
Table 1: Oxidation of Various Sulfides to Sulfoxides using Hydrogen Peroxide in Acetic Acid
| Entry | Sulfide Substrate | Product | Time (h) | Yield (%) |
| 1 | Diphenyl sulfide | Diphenyl sulfoxide | 2 | 98 |
| 2 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 2 | 99 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 2 | 95 |
| 4 | Diallyl sulfide | Diallyl sulfoxide | 2 | 90 |
| 5 | Thianthrene | Thianthrene-5-oxide | 2 | 98 |
Data sourced from studies on selective sulfide oxidation, highlighting typical results for this transformation. nih.gov
Oxidation of Phosphines to Phosphine Oxides
This compound is also utilized for the oxidation of phosphines and their derivatives to phosphine oxides. orgsyn.orgthieme-connect.de This conversion is driven by the formation of the highly stable P=O bond. thieme-connect.de The reaction is effective for various substrates, including triphenylphosphine (B44618) sulfide and triphenylphosphine selenide (B1212193), both of which are converted quantitatively to triphenylphosphine oxide. thieme-connect.de
Research indicates that the oxidation of triphenylphosphine sulfide is completed within an hour. thieme-connect.de The reaction's efficiency can be significantly enhanced by the presence of a Lewis acid catalyst. For instance, with the addition of 10 mol% of aluminum trichloride, the conversion of triphenylphosphine sulfide or selenide to triphenylphosphine oxide is achieved in one hour with nearly quantitative yields. thieme-connect.de
Table 2: Lewis Acid-Accelerated Oxidation of Triphenylphosphine Derivatives
| Substrate | Catalyst | Time (h) | Product | Yield |
| Triphenylphosphine sulfide | None | 1 | Triphenylphosphine oxide | Quantitative |
| Triphenylphosphine selenide | None | Several | Triphenylphosphine oxide | Quantitative |
| Triphenylphosphine sulfide | 10 mol% AlCl₃ | 1 | Triphenylphosphine oxide | ~100% |
| Triphenylphosphine selenide | 10 mol% AlCl₃ | 1 | Triphenylphosphine oxide | ~100% |
Data reflects findings on the accelerated oxidation of phosphine derivatives. thieme-connect.de
Selective Oxidation of Alcohols to Carbonyl Compounds
The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic chemistry, and this compound is an effective oxidant for this purpose, particularly when used in catalytic systems. researchgate.netnih.gov This method is valued for its selectivity, often preventing the over-oxidation of primary alcohols to carboxylic acids. nih.gov
Catalytic Systems for Alcohol Oxidation (e.g., Chromium(VI), Ruthenium(II) Complexes)
The efficacy of this compound in alcohol oxidation is significantly enhanced when used with transition-metal catalysts. researchgate.net Systems involving Chromium(VI) and Ruthenium(II) complexes are particularly noteworthy. researchgate.netoup.com
A combination of pyridinium (B92312) dichromate and this compound is effective for the general oxidation of alcohols to their corresponding carbonyl compounds. researchgate.net For more selective transformations, Ruthenium(II) complexes have proven superior. The use of RuCl₂(PPh₃)₃ as a catalyst with this compound allows for the selective oxidation of primary alcohols in the presence of secondary alcohols. researchgate.net Another effective system involves using bis(trimethylsilyl)chromate (BTSC) as a catalyst with periodic acid as the terminal oxidant, which cleanly converts various alcohols to carbonyls in high yields. nih.govmdpi.com
Table 3: Catalytic Oxidation of Alcohols using this compound Systems
Data compiled from studies on Chromium(VI) and Ruthenium(II) catalyzed alcohol oxidations. nih.govresearchgate.netmdpi.com
Nef Reaction for Conversion of Nitro Compounds to Carbonyls
This compound facilitates the Nef reaction, a process that converts primary or secondary nitroalkanes into their corresponding carbonyl compounds. researchgate.netwikipedia.org This specific application of BTSP is most effective for benzylic and secondary nitro compounds. researchgate.netmdma.ch The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), to first generate the nitronate anion. researchgate.net The nitronate then reacts with this compound to yield the carbonyl compound. researchgate.netmdma.ch This method provides an alternative to traditional Nef reaction conditions which often require strong acids. wikipedia.org
Table 4: Nef Reaction of Nitro Compounds with this compound
| Nitro Compound | Base | Product |
| Secondary Nitroalkane | NaH | Ketone |
| Benzylic Nitro Compound | NaH | Aldehyde or Ketone |
This table illustrates the general scope of the Nef reaction using this compound as described in the literature. researchgate.net
Generation of Electrophilic Halogen Sources (e.g., Chlorine)
A combination of this compound (BSPO) and dichlorotriphenylphosphorane (B105816) (DCTP) provides a novel system for the generation of an electrophilic chlorine source. oup.com The reaction between DCTP and BSPO occurs in a 2:1 molar ratio. oup.com When this reaction is performed in the presence of an aromatic hydrocarbon with electron-donating groups, monochlorination of the aromatic ring is observed. oup.com For example, reacting 1,3,5-tri-t-butylbenzene with the DCTP-BSPO system results in the formation of 1,3,5-tri-t-butyl-2-chlorobenzene in high yield. oup.com The reactive chlorinating species has not been definitively identified but is proposed to be a hypohalite-like species, a phosphine oxide-chlorine complex, or molecular chlorine generated in situ. oup.com
Table 5: Chlorination of Aromatic Compounds using the DCTP-BSPO System
Data from the study on electrophilic chlorine generation. oup.com
Transformation of Acetylenes to Iodoacetylenes
This compound is employed in the synthesis of 1-iodoacetylenes from terminal acetylenes. orgsyn.orgorgsyn.org This method represents an effective and general route to haloalkynes under mild, base-free conditions. researchgate.net The reaction is typically promoted by the presence of a copper or zinc halide, such as copper(I) iodide. researchgate.netresearchgate.net For example, treating a terminal acetylene (B1199291) with copper(I) iodide and this compound affords the corresponding 1-iodoalkyne in good yield. researchgate.net This transformation is valuable for introducing an iodo group onto a terminal alkyne, creating a versatile synthetic handle for further reactions like cross-coupling. thieme-connect.com
α-Hydroxylation of Sulfonylcyclopropanes
This compound (BTSP) serves as an effective electrophilic oxygen source for the α-hydroxylation of sulfonylcyclopropanes. This reaction provides a pathway to 1-sulfonylcyclopropanols, which are stable yet powerful equivalents of the highly strained and kinetically unstable cyclopropanone (B1606653) derivatives. researchgate.netresearchgate.net This method represents a significant advancement, offering a general route to enantioenriched cyclopropanone equivalents. researchgate.netresearchgate.net
The nature of the sulfonyl group, both in terms of its electronic and steric properties, plays a crucial role in the rate at which the resulting 1-sulfonylcyclopropanol equilibrates to the corresponding cyclopropanone. researchgate.netresearchgate.net This highlights the modularity of these precursors, allowing for fine-tuning of their reactivity. researchgate.net The utility of these cyclopropanone surrogates has been demonstrated in their application to mild and stereospecific formal [3+1] cycloadditions with simple hydroxylamines, which act as nitrene equivalents, to efficiently produce chiral β-lactam derivatives. researchgate.netresearchgate.net
Reactions with Nucleophilic Species
Reactivity with Organolithium and Grignard Reagents
This compound exhibits distinct reactivity with organolithium and Grignard reagents. researchgate.netnih.gov In its reaction with organolithium compounds, such as n-butyllithium (n-BuLi), BTSP undergoes a reaction to form a trimethylsilyl ether and a lithium silanolate. researchgate.net For instance, the reaction with n-BuLi yields trimethylbutoxy-silane and lithium trimethylsilanolate. researchgate.net The reaction of BTSP with various organolithium reagents, including alkyl, vinyl, alkynyl, aromatic, and heteroaromatic anions, can lead to the formation of trimethylsilyloxy derivatives. researchgate.net Depending on the specific reaction conditions, the corresponding trimethylsilyl derivatives may also be formed, sometimes as the major product. researchgate.net
With Grignard reagents (RMgX), BTSP reacts to produce a trimethylsilyl ether and a magnesium halosalt of trimethylsilanol. researchgate.net However, the reactions of BTSP with Grignard reagents can be slower compared to those with organolithium reagents. nih.govacs.org While tetrahydropyranyl monoperoxyacetals react readily with both organolithium and Grignard reagents, the corresponding trialkylsilyl peroxide, a related class of compounds, reacts slowly with n-BuLi and can lead to a multitude of products. nih.govacs.org
Copper-Catalyzed Selective Mono-N-alkylation of Primary Amides
Bis(trialkylsilyl) peroxides, including BTSP, can function as alkylating agents in the copper-catalyzed selective mono-N-alkylation of primary amides. researchgate.netnih.gov This reaction provides a method for the formation of N-alkyl amides from primary amides. researchgate.net Mechanistic studies suggest that this transformation proceeds through a free radical pathway. researchgate.netnih.gov The process is believed to involve the generation of alkyl radicals from the bis(trialkylsilyl) peroxide in the presence of a copper(I) catalyst. researchgate.net This method has a broad substrate scope with respect to both the primary amide and the bis(trialkylsilyl) peroxide. researchgate.net
Table 1: Copper-Catalyzed Mono-N-alkylation of Benzamide with Bis(triethylsilyl) Peroxide
| Entry | Benzamide (mmol) | Bis(triethylsilyl) Peroxide (equiv) | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 0.2 | 2.0 | Cu(I) salt | Dichloromethane | N-ethylbenzamide | High |
Data derived from studies on the copper-catalyzed N-alkylation of primary amides. researchgate.net
Oxidation of Silicon-Hydrogen Bonds
This compound is capable of oxidizing silicon-hydrogen (Si-H) bonds. nii.ac.jp This reaction typically results in the formation of the corresponding disiloxane. nii.ac.jp The oxidation of Si-H bonds with BTSP has been described as a notable reaction of this peroxide. nii.ac.jp This reactivity is part of a broader profile of BTSP acting as an oxidant for various substrates, including the conversion of strained or fluorine-substituted silicon-silicon bonds to disiloxanes. nii.ac.jp
Computational and Theoretical Chemistry Studies of Bis Trimethylsilyl Peroxide
Quantum Chemical Calculations of O-O Bond Dissociation Energies and Stability
The stability of any peroxide is intrinsically linked to the strength of its oxygen-oxygen single bond. Quantum chemical calculations provide a powerful tool for determining the O-O bond dissociation energy (BDE), which is the energy required to homolytically cleave this bond. While specific high-level ab initio calculations exclusively for bis(trimethylsilyl)peroxide are not extensively detailed in readily available literature, significant research on analogous organic and silyl (B83357) peroxides allows for a robust understanding of its stability.
High-level ab initio calculations on a variety of peroxides have led to a revised average O-O BDE of approximately 45 kcal/mol, a value considerably higher than the traditionally cited 34 kcal/mol. organic-chemistry.orgacs.org The precise BDE is sensitive to the electronic and steric nature of the substituents attached to the oxygen atoms. organic-chemistry.org For comparison, computational studies on simple organic peroxides have yielded the following BDEs at 298 K using G2 level theory organic-chemistry.org:
| Compound Name | Formula | O-O Bond Dissociation Enthalpy (kcal/mol) |
| Hydrogen Peroxide | HOOH | 50 |
| Methylhydroperoxide | CH₃OOH | 45 |
| Dimethyl peroxide | CH₃OOCH₃ | 39 |
The trimethylsilyl (B98337) ((CH₃)₃Si) group is known to be a bulky, electron-donating substituent. The electron-donating nature of the silyl groups is expected to influence the stability of the resulting trimethylsilyloxy radicals ((CH₃)₃SiO•) formed upon O-O bond cleavage. The stability of these product radicals plays a crucial role in determining the BDE of the parent peroxide. Generally, substituents that better stabilize the resulting radicals lead to a lower BDE for the peroxide bond. The steric bulk of the two trimethylsilyl groups also introduces intramolecular repulsions that can weaken the O-O bond relative to less hindered peroxides.
Theoretical Modeling of Activation Barriers for Oxygen Atom Transfer Reactions
This compound is frequently employed in oxidation reactions, such as the Baeyer-Villiger oxidation of ketones to esters and the epoxidation of olefins. organic-chemistry.org Theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of these reactions by calculating the activation energy barriers for the key oxygen atom transfer step.
While detailed computational studies focused solely on BTSP-mediated oxidations are scarce, the general mechanism of similar peroxide-based oxidations has been extensively modeled. For instance, in the Baeyer-Villiger reaction, the reaction proceeds through the formation of a Criegee intermediate. ntu.edu.sg DFT calculations on model systems have shown that catalysts can significantly lower the activation energy barrier for the formation of this intermediate and the subsequent migratory insertion step. ntu.edu.sg
The role of BTSP as an oxygen source often involves its in-situ hydrolysis to generate hydrogen peroxide under controlled, anhydrous conditions, which then participates in the catalytic cycle. organic-chemistry.org Theoretical models can help to understand the energetics of this initial activation step and how it couples with the subsequent oxidation of the substrate. The activation barrier for the oxygen transfer from the active oxidant (which may be a peroxo-metal complex formed from BTSP) to the substrate is a critical parameter that governs the reaction rate and efficiency.
Simulation of Transition State Structures and Reaction Coordinate Analysis
Understanding the precise geometry of the transition state is fundamental to explaining the reactivity and selectivity of a chemical reaction. Computational chemistry allows for the simulation and characterization of these fleeting structures that exist at the peak of the energy profile along the reaction coordinate.
For reactions involving this compound, such as the Baeyer-Villiger oxidation, locating the transition state structure for the rate-determining step (often the migration of a substituent) is key. pitt.edu Reaction coordinate analysis, which maps the energetic pathway from reactants to products, reveals the structural changes that occur during the transformation. For example, in a Baeyer-Villiger oxidation, analysis of the transition state would show the partial breaking of the O-O bond, the partial formation of the new C-O bond in the ester, and the migration of the alkyl or aryl group. pitt.edu
These simulations provide invaluable insights that are often inaccessible through experimental means alone. They can confirm proposed mechanisms or reveal entirely new, lower-energy pathways, guiding the development of more efficient and selective oxidation protocols.
Investigation of Inductive and Steric Effects of Silyl Substituents on Peroxide Reactivity
The two trimethylsilyl groups in BTSP are defining features that dictate its unique reactivity compared to other peroxides. Their influence can be dissected into electronic (inductive) and steric effects, both of which can be probed using computational methods.
Inductive Effects: The silicon atom is less electronegative than carbon, and silyl groups are generally considered to be electron-donating through an inductive effect. This electronic contribution can influence the nucleophilicity of the peroxide oxygens. Computational analysis of the molecular orbital energies and charge distribution can quantify this effect. An increase in electron density on the peroxide oxygens could enhance their reactivity towards electrophilic substrates.
Steric Effects: The trimethylsilyl groups are sterically demanding. This bulk can influence the regioselectivity and stereoselectivity of reactions by dictating the trajectory of substrate approach to the reactive peroxide center. Furthermore, steric repulsion between the two bulky silyl groups can lead to a longer and weaker O-O bond, potentially lowering the activation energy for its cleavage. Computational modeling can precisely map the steric hindrance around the peroxide moiety and calculate the energetic cost of steric clashes in potential transition states.
Predictive Models for Regioselectivity and Stereoselectivity in this compound-Mediated Reactions
A significant goal of computational chemistry is to develop models that can accurately predict the outcome of a reaction, including its regioselectivity (which of several possible sites reacts) and stereoselectivity (the preferential formation of one stereoisomer over another).
In the context of BTSP-mediated reactions, such as the Baeyer-Villiger oxidation, the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The established migratory aptitude (e.g., tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl) is a result of the ability of the migrating group to stabilize a partial positive charge in the transition state. organic-chemistry.org Quantum chemical calculations can quantify the energetic differences between the transition states for the migration of different groups, thereby providing a theoretical basis for these experimentally observed trends. pitt.edu
For stereoselective reactions, computational models can predict which diastereomeric or enantiomeric product will be favored by calculating the energies of the respective transition states leading to each product. The lower-energy transition state will correspond to the major product. These predictive models are powerful tools for reaction design, allowing chemists to virtually screen substrates and catalysts to optimize for a desired outcome before undertaking experimental work.
Advanced Analytical and Spectroscopic Characterization of Bis Trimethylsilyl Peroxide and Its Reaction Products
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)
NMR spectroscopy is a cornerstone technique for the structural verification of bis(trimethylsilyl)peroxide. The molecule's symmetry—possessing a C₂ axis through the oxygen-oxygen bond—results in a simplified yet highly informative set of spectra.
¹H NMR: The proton NMR spectrum of this compound is characterized by a single sharp resonance. All eighteen protons of the two trimethylsilyl (B98337) groups are chemically and magnetically equivalent due to free rotation around the Si-C and Si-O bonds. A typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows this singlet at approximately 0.187 ppm. The presence of a single peak confirms the high degree of symmetry in the molecule and the absence of proton-containing impurities.
¹³C NMR: Similarly, the proton-decoupled ¹³C NMR spectrum displays a single signal for the six equivalent methyl carbons. This resonance typically appears at around -1.40 ppm in CDCl₃. The upfield chemical shift is characteristic of silicon-bound methyl groups.
²⁹Si NMR: As an organosilicon compound, ²⁹Si NMR spectroscopy is a powerful tool for characterization. This technique provides direct information about the chemical environment of the silicon atoms. For this compound, the ²⁹Si NMR spectrum is expected to show a single resonance, confirming that the two silicon atoms are in identical chemical environments. The chemical shift for silicon atoms in Me₃Si-O-R environments typically falls within a well-defined range, and the observed shift for this compound would be consistent with this classification, thereby verifying the Si-O-O-Si connectivity.
The combined data from these multinuclear NMR experiments provide conclusive evidence for the proposed structure of this compound.
Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| ¹H | 0.187 | Singlet |
| ¹³C | -1.40 | Singlet |
Mass Spectrometry Techniques for Identification and Mechanistic Studies (e.g., GC-MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a vital technique for the analysis of this compound and its reaction products. GC allows for the separation of the volatile peroxide from non-volatile components of a reaction mixture before introduction into the mass spectrometer for ionization and analysis.
The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern that serves as a molecular fingerprint. Although the molecular ion peak (M⁺) at m/z 178 may be of low abundance, several key fragment ions are typically observed. A prominent peak is often seen at m/z 163, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Another significant fragment is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is a common feature in the mass spectra of trimethylsilyl compounds.
In mechanistic studies, GC-MS is invaluable for identifying the products of reactions involving this compound. For instance, in oxidation reactions, this compound serves as an oxygen source, often generating hexamethyldisiloxane (B120664) as a stable, silicon-containing byproduct. By separating and identifying all components of a post-reaction mixture, including the oxidized substrate and hexamethyldisiloxane, researchers can reconstruct the reaction pathway and confirm the role of the peroxide. The ability to track reactants, intermediates, and products provides critical evidence for proposed reaction mechanisms.
Interactive Table: Key Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 178 | [C₆H₁₈O₂Si₂]⁺ | Molecular Ion (M⁺) |
| 163 | [(CH₃)₃SiOOSi(CH₃)₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
